molecular formula C10H15N3 B1588096 3-(Piperazin-1-yl)aniline CAS No. 125422-03-9

3-(Piperazin-1-yl)aniline

Cat. No. B1588096
M. Wt: 177.25 g/mol
InChI Key: XMVRISGEQIGXJB-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-yl)aniline” is a chemical compound with the CAS Number: 125422-03-9 . Its molecular weight is 177.25 and its molecular formula is C10H15N3 . It is also known as 3- (1-piperazinyl)phenylamine .


Synthesis Analysis

The synthesis of “3-(Piperazin-1-yl)aniline” derivatives has been reported in several studies . For instance, one study described the synthesis of novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure . Another study reported the synthesis of 1-arylmethyl-4- [ (trifluoromethyl)-pyridin-2-yl] piperazine compounds .


Molecular Structure Analysis

The InChI code for “3-(Piperazin-1-yl)aniline” is 1S/C10H15N3/c11-9-2-1-3-10 (8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Piperazin-1-yl)aniline” are not detailed in the search results, it’s worth noting that piperazine derivatives have been synthesized through metal-catalyzed reactions .


Physical And Chemical Properties Analysis

“3-(Piperazin-1-yl)aniline” is a solid at room temperature .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

3-(Piperazin-1-yl)aniline derivatives have been explored for their potential as hypoxic-cytotoxic agents. For instance, new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives have shown promising results. Aniline derivatives, in particular, exhibited higher potency and selectivity, indicating the potential of 3-(Piperazin-1-yl)aniline structures in developing hypoxic-cytotoxic agents (Ortega et al., 2000).

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives involving 3-(Piperazin-1-yl)aniline has been documented, highlighting the compound's role in producing biologically significant molecules. For example, an efficient one-pot process was developed for synthesizing tertiary aniline derivatives containing the piperazine motif, demonstrating the versatility of 3-(Piperazin-1-yl)aniline in organic synthesis (Min et al., 2018).

Electrochemical Studies

3-(Piperazin-1-yl)aniline has been studied in the context of electrochemical reactions. For instance, research on the electrochemical copolymerization of piperazine and aniline showed that the homopolymerization of piperazine cannot be achieved under electrochemical conditions, but the copolymerization with aniline is possible. This highlights the chemical reactivity and potential applications of 3-(Piperazin-1-yl)aniline in creating new materials with specific electrochemical properties (Dkhili et al., 2018).

Synthesis of Semiconducting Materials

The compound has been used in the synthesis of semiconducting materials. Piperazine–aniline copolymers synthesized using 3-(Piperazin-1-yl)aniline have shown significant conductivity, falling within the semiconductor range. This indicates the potential of this compound in the development of new semiconducting materials (Ramachandran et al., 2006).

Antimicrobial and Antifungal Agents

Derivatives of 3-(Piperazin-1-yl)aniline have been explored as potential antimicrobial and antifungal agents. For example, synthesized piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains and antifungal activity against common fungi (Suryavanshi & Rathore, 2017).

Safety And Hazards

“3-(Piperazin-1-yl)aniline” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-(Piperazin-1-yl)aniline” are not detailed in the search results, it’s worth noting that piperazine derivatives have been studied for their potential as insecticides and antidepressants . This suggests that “3-(Piperazin-1-yl)aniline” and its derivatives could be further explored for their potential applications in various fields.

properties

IUPAC Name

3-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVRISGEQIGXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406242
Record name 3-piperazin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)aniline

CAS RN

125422-03-9
Record name 3-piperazin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125422-03-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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